

Carbazochrome Salicylate: A Technical Whitepaper on the Adrenochrome Semicarbazone Derivative

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Compound of Interest		
Compound Name:	Carbazochrome salicylate	
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Abstract

Carbazochrome salicylate is a hemostatic agent derived from adrenochrome, an oxidation product of epinephrine. As a semicarbazone derivative, carbazochrome exhibits enhanced stability while retaining biological activity. This document provides a comprehensive technical overview of **carbazochrome salicylate**, focusing on its mechanism of action, available quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols for its synthesis and in vitro evaluation. The primary mode of action involves the activation of α -adrenergic receptors on platelets, initiating a signaling cascade that promotes hemostasis. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Carbazochrome is a hemostatic agent that is an oxidation product of adrenaline and enhances microcirculatory tone.[1] It is the semicarbazone of adrenochrome.[2] While effective in promoting clotting to prevent blood loss from open wounds, the inherent instability of adrenochrome has limited its direct clinical application.[3] To overcome this, more stable derivatives have been synthesized, with carbazochrome (adrenochrome monosemicarbazone) being a key example.[3] **Carbazochrome salicylate** is a complex of carbazochrome and



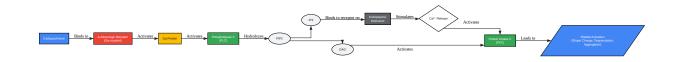
sodium salicylate, which improves the aqueous solubility of carbazochrome for clinical use.[3] This compound is utilized for the management of capillary and parenchymal hemorrhage, such as in trauma, tonsillectomy, and other surgical procedures, as well as for intestinal bleeding and thrombocytopenic purpura.[4]

Mechanism of Action: α -Adrenergic Receptor Signaling

Carbazochrome exerts its hemostatic effect primarily through its interaction with α -adrenergic receptors on the surface of platelets.[2] These receptors are Gq-protein coupled receptors.[2] The binding of carbazochrome initiates a signaling cascade that leads to platelet aggregation and the formation of a platelet plug.

The signaling pathway is initiated by the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC). This cascade ultimately leads to platelet shape change, degranulation, and aggregation, which are critical steps in the formation of a hemostatic plug.

Signaling Pathway Diagram



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Caption: Carbazochrome α-Adrenergic Signaling Pathway.



Quantitative Data Efficacy

Quantitative data on the direct effect of **carbazochrome salicylate** on bleeding time is limited in readily available literature. However, studies on the closely related compound, carbazochrome sodium sulfonate (CSS), provide insights into its clinical efficacy.

A randomized controlled trial investigating the effects of CSS in patients undergoing total knee arthroplasty demonstrated a significant reduction in total blood loss.[5] In a retrospective study on trauma patients, the administration of CSS in addition to tranexamic acid was associated with a reduction in the number of red blood cell (RBC) transfusions required within the first 24 hours after injury.[6][7]

Efficacy Parameter	Study Population	Treatment Group	Control Group	Outcome	Reference
Total Blood Loss (mL)	Total Knee Arthroplasty	CSS + Tranexamic Acid	Tranexamic Acid Only	609.92 ± 221.24	1158.26 ± 334.13
RBC Transfusion	Trauma Patients	CSS + Tranexamic Acid	Tranexamic Acid Only	Independent factor for reduction	-

Note: While these studies utilized carbazochrome sodium sulfonate, the data provides a relevant indication of the potential efficacy of the carbazochrome moiety.

Pharmacokinetics

Detailed pharmacokinetic data for **carbazochrome salicylate** in humans is not extensively reported. However, a study in rabbits using carbazochrome sodium sulfonate provides valuable pharmacokinetic parameters.



Parameter	Needle-Free Injection	Intramuscular Injection
AUC0-t (μg·min·mL-1)	162.43 ± 17.09	180.82 ± 15.29
tmax (min)	5.00 ± 1.41	23.00 ± 2.01
Cmax (μg·mL-1)	5.93 ± 0.02	5.09 ± 0.29
t1/2 (min)	23.54 ± 3.89	18.28 ± 2.47

Data from a study in rabbits with carbazochrome sodium sulfonate.

Safety and Toxicity

Specific LD50 values for **carbazochrome salicylate** were not identified in the reviewed literature. Salicylate toxicity is a known clinical concern, with symptoms ranging from nausea and tinnitus to more severe neurological effects and metabolic derangements at high doses.[1] However, the concentration of salicylate in **carbazochrome salicylate** preparations is intended for therapeutic effect and is generally well-tolerated.

Experimental Protocols Synthesis of Adrenochrome Monosemicarbazone (Carbazochrome)

This protocol is based on the oxidation of adrenaline followed by condensation with semicarbazide hydrochloride.

Materials:

- Adrenaline
- Silver oxide (Ag2O)
- Methanol or Ethanol
- Semicarbazide hydrochloride
- Sodium acetate



- Water
- Formic acid (85%) (for an alternative procedure)

Procedure 1:

- Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.
- Stir the suspension for approximately 10 minutes.
- Separate the alcoholic adrenochrome solution by filtration.
- Quickly evaporate the filtrate to dryness at low temperature under vacuum to obtain red crystals of adrenochrome.
- Dissolve the adrenochrome crystals in 45 to 50 parts by weight of water.
- To this solution, add 2 parts of sodium acetate dissolved in 2 to 3 parts of water and 2 parts of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.
- A precipitate of red-orange prismatic needles of adrenochrome monosemicarbazone dihydrate will form.
- Separate the precipitate by filtration and recrystallize from diluted ethanol.

Procedure 2 (using levorotatory adrenaline):

- Dissolve 2 parts by weight of levorotatory adrenaline in a mixture of 220 parts of pure methanol and 6.6 parts of 85% formic acid.
- While heating to 50°C, add 5 parts of silver oxide under continuous stirring.
- After 5 minutes, rapidly cool the mixture to 0°C and filter to remove silver formate and excess silver oxide.
- To the filtrate, add a solution of 2 parts of semicarbazide hydrochloride and 2 parts of sodium acetate in 10 parts of water.



- Allow the mixture to stand for several hours to facilitate the precipitation of adrenochrome monosemicarbazone.
- Filter the precipitate and recrystallize from diluted ethanol.

Preparation of Carbazochrome Salicylate Solution

This protocol describes the solubilization of adrenochrome monosemicarbazone with sodium salicylate to form a stable aqueous solution.

Materials:

- Adrenochrome monosemicarbazone
- Sodium salicylate
- Distilled water

Procedure:

- Prepare a solution of sodium salicylate in distilled water. A common ratio described is approximately 25 parts by weight of sodium salicylate to 1 part by weight of adrenochrome monosemicarbazone.[8] For example, dissolve 625 mg of sodium salicylate in 500 cc of water.
- Add 25 mg of adrenochrome monosemicarbazone to the sodium salicylate solution.
- Stir the mixture until the adrenochrome monosemicarbazone is completely dissolved, forming a stable aqueous solution of **carbazochrome salicylate**.[8]
- This solution can be further diluted with distilled water without precipitation of the active compound.[8]

In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the effect of **carbazochrome salicylate** on platelet aggregation using light transmission aggregometry.



Materials:

- Human whole blood collected in 3.2% sodium citrate.
- Phosphate-buffered saline (PBS).
- Platelet agonists (e.g., ADP, collagen, arachidonic acid).
- Carbazochrome salicylate solution.
- Light Transmission Aggregometer.
- · Refrigerated centrifuge.

Procedure:

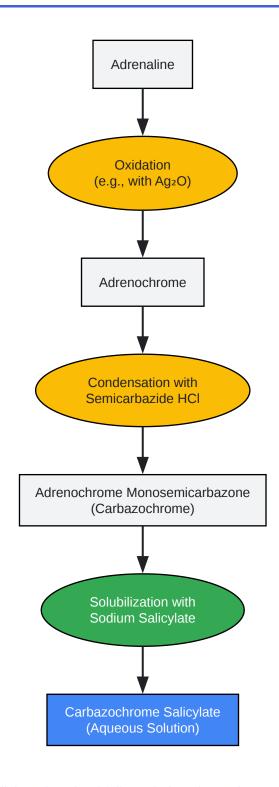
- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
 - Carefully collect the supernatant PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
 - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.
- Aggregation Assay:
 - Pre-warm the PRP and PPP samples to 37°C.
 - Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).
 - Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.



- Add the test compound (carbazochrome salicylate) or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
- Add a platelet agonist to induce aggregation.
- Record the change in light transmission over time (typically 5-10 minutes).
- Data Analysis:
 - The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.
 - Dose-response curves can be generated to determine the IC50 or EC50 of carbazochrome salicylate.

Experimental Workflows Synthesis and Formulation Workflow



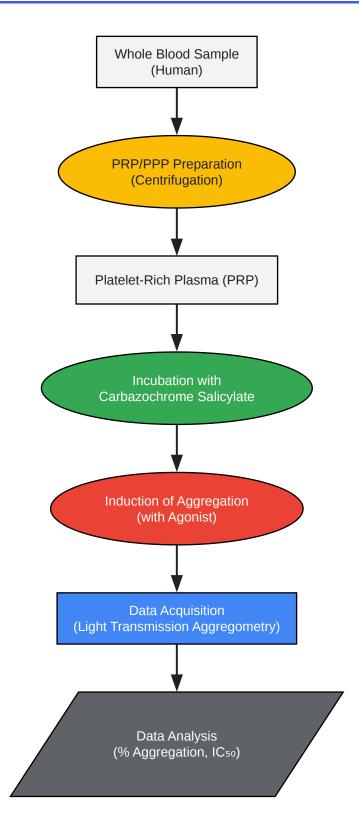


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Caption: Synthesis and Formulation Workflow.

In Vitro Efficacy Testing Workflow





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Caption: In Vitro Platelet Aggregation Assay Workflow.



Conclusion

Carbazochrome salicylate represents a stabilized and clinically useful derivative of adrenochrome for the management of hemorrhagic conditions. Its mechanism of action via the α -adrenergic receptor signaling pathway in platelets is a key aspect of its hemostatic properties. While quantitative data on its direct impact on bleeding time and a comprehensive human pharmacokinetic profile require further investigation, existing studies on related compounds and its established clinical use underscore its therapeutic relevance. The provided experimental protocols for synthesis and in vitro analysis offer a foundation for further research and development in this area. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of **carbazochrome salicylate** in hemostasis and related fields.

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